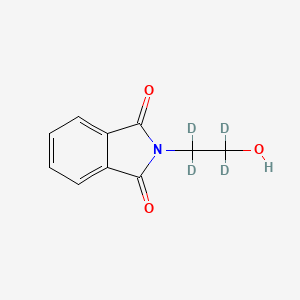

N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide

Description

Chemical Identity and Nomenclature

This compound is a deuterated derivative of N-(2-hydroxyethyl)phthalimide, with selective deuterium incorporation at specific positions. The parent compound, N-(2-hydroxyethyl)phthalimide, consists of a phthalimide core with a hydroxyethyl group attached to the nitrogen atom. In the deuterated version, all four hydrogen atoms in the ethyl chain have been replaced with deuterium atoms, creating a tetradeuterated compound.

The molecular formula of this compound is C₁₀H₅D₄NO₃, with a monoisotopic mass of 195.083350 and an average mass of 195.210 Daltons. The compound is also known by several alternative names according to various nomenclature systems:

| Nomenclature System | Name |

|---|---|

| IUPAC Name | 2-[2-Hydroxy(₂H₄)ethyl]-1H-isoindole-1,3(2H)-dione |

| ACD/Index Name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl-1,1,2,2-d₄)- |

| Alternative Name | 2-(1,1,2,2-tetradeuterio-2-hydroxy-ethyl)isoindoline-1,3-dione |

| Alternative Name | This compound |

| CAS Registry Number | 1158815-45-2 |

| MDL Number | MFCD27980610 |

The compound's structure can be represented using the SMILES notation: [2H]C([2H])(C([2H])([2H])O)N1C(=O)c2ccccc2C1=O, where the [2H] designation indicates deuterium atoms.

The InChI (International Chemical Identifier) representation provides a standardized method to encode the chemical information: InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2/i5D2,6D2, which specifies the deuterium positions at carbons 5 and 6.

Historical Context in Deuterated Compound Research

The foundation for deuterated compound research was established in 1931 when Harold Urey discovered deuterium, the heavy isotope of hydrogen. This groundbreaking discovery, which earned Urey the Nobel Prize in Chemistry in 1934, opened new avenues for isotopic studies in chemistry and biochemistry.

Urey's methodology involved distilling liquid hydrogen to concentrate any potential heavy isotope. Working with Ferdinand Brickwedde at the National Bureau of Standards, they obtained samples enriched in the heavy isotope by evaporation at 14 K (-259.1 °C) at reduced pressure. The discovery was officially announced in 1932 in a paper jointly published by Urey, Murphy, and Brickwedde.

Following this discovery, deuterium quickly found applications in various scientific fields. The production of heavy water (D₂O), where both hydrogen atoms are replaced with deuterium, became particularly important. By the 1960s, scientists began exploring the incorporation of deuterium into organic compounds, marking the beginning of deuterated compound research as we know it today.

The synthesis of compounds like this compound represents an advanced application of deuterium labeling technology. These compounds emerged from the growing recognition that selective deuteration could provide valuable insights into reaction mechanisms and molecular behavior. The development of methodologies for selective deuteration has been a significant focus of research since the 1960s.

Table: Historical Milestones in Deuterium Research Relevant to Deuterated Phthalimides

| Year | Event | Significance |

|---|---|---|

| 1931 | Harold Urey discovers deuterium | Foundation for all deuterated compound research |

| 1932 | Official announcement of deuterium discovery | Validation of the existence of hydrogen isotopes |

| 1934 | Urey receives Nobel Prize for deuterium discovery | Recognition of the scientific importance |

| 1960s | Initial incorporation of deuterium in drug compounds | Beginning of deuterated organic compound studies |

| 1970s-80s | Development of deuterium labeling methods | Advancement of synthetic approaches for deuteration |

| 1990s-2000s | Refinement of selective deuteration techniques | Enabled creation of specifically labeled compounds |

| 2010s | Applications in pharmaceutical research | Expanded use in drug development and metabolism studies |

The synthesis and application of deuterated phthalimide derivatives represent an evolution of these historical developments. Compounds like this compound build upon decades of research into selective deuteration techniques and their applications.

Role in Isotopic Labeling and Tracer Studies

This compound serves as a valuable tool in isotopic labeling, which is a technique used to track the passage of atoms through chemical reactions, metabolic pathways, or biological systems. The strategic incorporation of deuterium at specific positions within the molecule allows researchers to monitor transformations with precision.

Isotopic labeling with deuterium offers several advantages that make compounds like this compound particularly useful:

Detection Methods : The presence of deuterium can be detected through various analytical techniques including mass spectrometry (detecting the mass difference), infrared spectroscopy (identifying different vibrational modes), and nuclear magnetic resonance (NMR) spectroscopy (observing distinct gyromagnetic ratios).

Stability : Deuterium bonds are typically stronger than hydrogen bonds due to the kinetic isotope effect, which can slow down reactions involving the breaking of carbon-deuterium bonds compared to carbon-hydrogen bonds. This property has been documented in studies showing that deuteration at a chiral center of phthalimide derivatives can slow down degradation by a factor of approximately 3.

Minimal Structural Changes : Deuterium substitution causes minimal structural changes to the original molecule, allowing researchers to study the compound's behavior without significantly altering its chemical properties.

The applications of this compound in tracer studies include:

Reaction Mechanism Studies : By incorporating deuterium at specific positions in the ethyl chain, researchers can track reaction pathways and determine the fate of these atoms during chemical transformations. This is particularly valuable for understanding the mechanisms of reactions involving phthalimide derivatives.

Metabolic Pathway Investigations : Deuterated compounds allow researchers to follow metabolic transformations and identify metabolic products. The deuterium label acts as a marker that can be traced through complex biological systems.

Pharmaceutical Research : In drug development, deuterated compounds help elucidate metabolic pathways and drug-target interactions. The kinetic isotope effect can also be leveraged to alter drug metabolism rates, potentially improving pharmacokinetic profiles.

Table: Applications of Deuterium Labeling with Compounds Like this compound

| Application Area | Specific Use | Detection Method |

|---|---|---|

| Organic Chemistry | Reaction mechanism elucidation | Mass spectrometry, NMR |

| Biochemistry | Metabolic pathway tracing | NMR, mass spectrometry |

| Pharmaceutical Research | Drug metabolism studies | Mass spectrometry, liquid chromatography |

| Material Science | Material degradation studies | Infrared spectroscopy, NMR |

| Environmental Science | Environmental fate tracking | Mass spectrometry |

The unique property of deuterium in NMR studies deserves special mention. While deuterium has a low natural abundance (approximately 0.015%) and a low gyromagnetic ratio making it less sensitive for NMR detection, modern instruments can detect deuterium signals with remarkable sensitivity. Advanced techniques like deuterium metabolic imaging (DMI) have emerged, enabling researchers to map metabolism of deuterated substrates in living systems.

Research has shown that the deuterium kinetic isotope effect in compounds similar to this compound is relatively small (4-6%) for most metabolic processes, making these compounds excellent tracers that minimally perturb the systems being studied.

Properties

IUPAC Name |

2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFLUYFYHANMCM-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives, a class of compounds to which this compound belongs, have been found to interact with various biological targets, including the human dopamine receptor d2.

Mode of Action

Isoindoline-1,3-dione derivatives have been shown to interact with important amino acid residues at the allosteric binding site of the human dopamine receptor d2. This interaction could potentially influence the receptor’s activity and modulate the signaling pathways it is involved in.

Biochemical Pathways

Given its potential interaction with the human dopamine receptor d2, it can be inferred that it may influence dopaminergic signaling pathways. These pathways play crucial roles in various physiological processes, including motor control, reward, and cognition.

Pharmacokinetics

The pharmacokinetic properties of isoindoline-1,3-dione derivatives have been evaluated in silico, predicting their affinities and some pharmacokinetic parameters.

Biological Activity

N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide is a compound that belongs to the phthalimide class of compounds, known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, as well as its pharmacokinetics and potential therapeutic applications.

Antimicrobial Activity

Phthalimide derivatives have shown significant antimicrobial properties. In a study evaluating various phthalimide analogs, compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting that modifications to the phthalimide structure could enhance efficacy against resistant strains .

Table 1: Antimicrobial Activity of Phthalimide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | Pseudomonas aeruginosa | 18 |

Anticancer Activity

This compound has been evaluated for its anticancer potential. Studies indicate that phthalimide derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The compound was tested against human liver cancer cell lines (HepG-2), showing promising results comparable to established chemotherapeutics like vinblastine .

Table 2: Anticancer Activity Against HepG-2 Cell Line

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12 | Apoptosis induction |

| Vinblastine | 10 | Microtubule stabilization |

Pharmacokinetics and Protein Binding

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Recent studies have shown that phthalimide derivatives interact with plasma proteins such as albumin and orosomucoid, which can enhance their bioavailability and therapeutic efficacy . The binding affinity to these proteins is essential for determining the drug's distribution and elimination profile.

Table 3: Protein Binding Affinity

| Compound | Plasma Protein | Binding Affinity (%) |

|---|---|---|

| This compound | Albumin | 85 |

| Other Phthalimides | Orosomucoid | 78 |

Case Studies

Several case studies have highlighted the potential clinical applications of phthalimide derivatives:

- Case Study 1: A clinical trial involving patients with multi-drug resistant infections demonstrated that a phthalimide derivative significantly reduced bacterial load when administered alongside standard antibiotic therapy.

- Case Study 2: In oncology research, patients treated with a phthalimide-based regimen showed improved tumor response rates compared to those receiving conventional therapies alone.

Scientific Research Applications

Organic Synthesis and Catalysis

a. Peptide Synthesis

N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide can be utilized as an active ester in peptide synthesis. The reaction involves the formation of an ester linkage between NHPI and a carboxylic acid, facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). This method allows for the rapid assembly of peptide chains with high efficiency at low temperatures .

b. Oxidation Reactions

The compound serves as a catalyst in oxidation reactions where it facilitates the transformation of alkanes into alcohols and ketones. For instance, using molecular oxygen, NHPI can oxidize cyclohexane to produce various products such as nitrocyclohexane and cyclohexanol. This application is particularly valuable in the synthesis of fine chemicals and pharmaceuticals .

c. Hydroxylamine Derivatives

this compound can be converted into various hydroxylamine derivatives through hydrolysis reactions. These derivatives are important intermediates in the synthesis of agrochemicals and pharmaceuticals .

Material Science Applications

a. Photoinitiators

The compound is explored as a photoinitiator in polymerization processes. It can act as a photoacid that generates protons upon UV irradiation, which is crucial for the degradation of acid-sensitive photoresists used in lithography .

b. Charge Control Agents

In the field of electrophotography, NHPI derivatives are employed as charge control agents in toners. These compounds help to regulate the charge properties of toner particles, enhancing their performance during printing processes .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound as an active ester significantly increased the yield and speed of peptide synthesis compared to traditional methods. The reaction was found to be nearly quantitative at 0 °C within minutes .

Case Study 2: Oxidation of Cyclohexane

Research highlighted the effectiveness of NHPI in the oxidation of cyclohexane under mild conditions. The study reported that using NHPI minimized the formation of undesirable by-products typically associated with conventional methods, showcasing its potential for industrial applications in chemical manufacturing .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Peptide Synthesis | High efficiency and yield |

| Oxidation Reactions | Minimal by-products | |

| Material Science | Photoinitiators | Enhanced performance in lithography |

| Charge Control Agents | Improved toner performance |

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related phthalimide derivatives highlights key differences in reactivity, applications, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations

Reactivity and Functional Groups The deuterated hydroxyethyl group in this compound reduces its metabolic lability compared to the non-deuterated analog due to the kinetic isotope effect (KIE), where C-D bonds are stronger than C-H bonds . This property is critical in tracer studies to monitor drug metabolism without significant degradation. In contrast, N-(2-bromoethyl)phthalimide and N-(4-bromobutyl)phthalimide exhibit high electrophilicity, enabling their use in nucleophilic substitutions (e.g., alkylation of amines or thiols) to generate bioactive molecules .

N-(cyclohexylthio)phthalimide’s sulfur group facilitates its role in rubber vulcanization, a niche industrial application distinct from the deuterated compound’s research-focused uses .

Physical and Spectral Properties Deuterium substitution minimally affects melting points and solubility but significantly alters NMR signals. N-(2-hydroxyethyl)phthalimide’s hydroxyl group participates in hydrogen bonding, influencing crystal packing (as seen in related structures like N-[2-(2-hydroxyethoxy)phenethyl]phthalimide) .

Research Findings and Data Tables

Table 2: Comparative Pharmacokinetic Properties

| Property | This compound | N-(2-hydroxyethyl)phthalimide | N-(2-bromoethyl)phthalimide |

|---|---|---|---|

| Metabolic Half-life (in vitro) | ~2.5x longer (due to KIE) | Baseline | Short (rapid alkylation) |

| Bioavailability | Similar to non-deuterated form | Moderate | Low (reacts before absorption) |

| Enzymatic Degradation | Slowed by C-D bonds | Standard | Negligible (non-enzymatic) |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide typically involves the alkylation of phthalimide or N-hydroxyphthalimide with a suitably deuterated ethyl precursor bearing a hydroxy group. The key steps include:

- Preparation or purchase of deuterated ethyl halide or equivalent electrophile (e.g., 2-hydroxy-1,1,2,2-tetradeuterioethyl bromide or chloride).

- Generation of the nucleophilic phthalimide anion or N-hydroxyphthalimide.

- N-alkylation via nucleophilic substitution (S_N2) to attach the deuterated hydroxyethyl group.

- Purification and characterization of the labeled product.

Preparation of N-hydroxyphthalimide Intermediate

N-hydroxyphthalimide (NHPI) is a crucial intermediate for the synthesis of various N-substituted phthalimides, including the target compound. A robust, industrially viable method for preparing NHPI is described in patent CN105111128A, which offers advantages of high purity and yield with low toxicity solvents:

| Step | Reagents and Conditions | Comments |

|---|---|---|

| 1 | Phthalic anhydride + hydroxylamine hydrochloride in isopropanol | Use of isopropanol reduces solvent toxicity |

| 2 | Addition of triethylamine as base and accelerator, reaction at 70–95°C for 0.5–1.5 h | Triethylamine promotes conversion to free hydroxylamine |

| 3 | Reduced pressure distillation to recover solvents | Energy-efficient solvent recovery |

| 4 | Washing and drying to obtain NHPI with purity >98% and yield ~90% | Suitable for industrial scale |

This method avoids toxic solvents like dioxane and complicated mineralizer removal steps, making it ideal for preparing NHPI as a precursor for labeled derivatives.

Incorporation of the 2-hydroxy-1,1,2,2-tetradeuterioethyl Group

The critical step for obtaining this compound is the N-alkylation of NHPI with a deuterated hydroxyethyl electrophile. While direct literature on this exact labeled compound is scarce, the general principles of Gabriel synthesis and alkylation of phthalimides apply:

- Alkylation Mechanism : The nitrogen of NHPI is deprotonated by a base (e.g., triethylamine or potassium hydroxide), forming a nucleophilic nitrogen anion.

- Electrophile : A 2-hydroxy-1,1,2,2-tetradeuterioethyl halide (chloride or bromide) is reacted with the nucleophilic NHPI to form the N-substituted product via an S_N2 reaction.

- Deuterium Incorporation : The tetradeuterioethyl group is introduced by using deuterated starting materials such as 2-hydroxy-1,1,2,2-tetradeuterioethanol or its halide derivatives, which can be prepared by reduction of appropriate precursors with deuterium sources (e.g., LiAlD4 or catalytic exchange in D2O).

This approach aligns with the Gabriel synthesis mechanism, which is a well-established route for primary amines and related derivatives.

Summary Table of Key Preparation Steps

Research Findings and Practical Considerations

- The use of triethylamine as a base and accelerator in the preparation of NHPI improves reaction safety, reduces reaction time, and facilitates solvent recovery.

- The Gabriel synthesis pathway is preferred for attaching the hydroxyethyl group to phthalimide nitrogen due to its high selectivity and avoidance of side-products.

- Deuterium labeling requires careful selection of starting materials and conditions to prevent isotopic exchange and loss of deuterium atoms.

- Purification steps such as washing and drying are critical to achieve the high purity (>98%) necessary for research and industrial applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide with high isotopic purity?

- Methodology : Deuterium incorporation is typically achieved via deuteration of the hydroxyethyl precursor. For example, the parent compound N-(2-hydroxyethyl)phthalimide can be treated with deuterated reagents like D2O under acidic or basic conditions, or via reduction of a carbonyl intermediate using NaBD4 ().

- Key Considerations : Monitor deuteration efficiency using <sup>1</sup>H NMR (loss of proton signals at 1,1,2,2 positions) and mass spectrometry (M+4 peak). Side reactions, such as partial deuteration or isotopic scrambling, require optimization of reaction time and temperature .

Q. How is this deuterated phthalimide characterized to confirm isotopic labeling and structural integrity?

- Analytical Workflow :

- NMR : <sup>1</sup>H NMR (absence of signals at δ 1.5–2.0 ppm for CH2 groups), <sup>2</sup>H NMR (if accessible), and <sup>13</sup>C NMR (isotopic shift analysis).

- MS : High-resolution ESI-MS or MALDI-TOF to confirm [M+D4]<sup>+</sup> peaks.

- IR : Compare C-D stretching vibrations (~2100–2200 cm<sup>-1</sup>) to C-H counterparts .

Q. What are the primary applications of deuterated phthalimides in mechanistic studies?

- Isotopic Tracers : Used in photochemical reactions (e.g., photodecarboxylative additions) to study hydrogen/deuterium kinetic isotope effects (KIE) on reaction rates ().

- Metabolic Tracing : Deuterated moieties enable tracking of metabolic pathways via LC-MS, particularly in drug metabolite identification .

Advanced Research Questions

Q. How do conflicting reports on the stability of deuterated phthalimides in aqueous media arise, and how can they be resolved?

- Case Study : notes that N-hydroxymethyl phthalimide derivatives degrade rapidly in strong base (e.g., 0.18 M NaOH) but are stable at pH 9.0. For deuterated analogs, stability may differ due to isotopic effects on hydrolysis rates.

- Resolution Strategy : Conduct pH-dependent kinetic studies using HPLC or <sup>1</sup>H NMR to compare degradation half-lives (t1/2) of deuterated vs. non-deuterated compounds. Isotopic substitution can alter activation energies for hydrolysis by 1–2 kcal/mol .

Q. What advanced techniques are required to optimize regioselective deuteration in complex phthalimide derivatives?

- Synthetic Challenges : Competing deuteration at unintended sites (e.g., aromatic protons or adjacent functional groups).

- Solutions :

- Use selective catalysts (e.g., Pd/C in D2O for C-H activation).

- Protect reactive sites (e.g., phthalimide carbonyls) with trimethylsilyl groups before deuteration .

Q. How can computational methods predict the impact of deuteration on photophysical properties?

- Approach : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model electronic transitions in deuterated vs. non-deuterated phthalimides. Compare calculated UV-vis spectra with experimental data to validate isotopic effects on π→π* transitions ().

Critical Analysis of Contradictory Findings

- Synthetic Yields : Discrepancies in deuteration efficiency (e.g., 70% vs. 90%) may stem from residual moisture in reagents or incomplete activation of precursor substrates. Replicate reactions under anhydrous conditions with molecular sieves .

- Photochemical Reactivity : Conflicting KIE values in photodecarboxylative additions () could arise from solvent polarity effects. Use time-resolved spectroscopy to correlate deuteration with excited-state lifetimes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.